molecular formula C10H12ClN5O2 B13851365 2-Chloro-2',3'-dideoxyadenosine

2-Chloro-2',3'-dideoxyadenosine

Cat. No.: B13851365
M. Wt: 269.69 g/mol
InChI Key: FNLILOONPKMGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2',3'-dideoxyadenosine (2-CdA) is a synthetic nucleoside analog characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar and a chlorine substitution at the 2-position of the adenine base (Figure 1). This structural configuration confers resistance to enzymatic deamination and dephosphorylation, enhancing metabolic stability compared to non-halogenated analogs like 2',3'-dideoxyadenosine (ddA) . Its mechanism involves intracellular phosphorylation to the active triphosphate form, which inhibits viral reverse transcriptase and disrupts DNA synthesis in rapidly dividing cells .

Properties

Molecular Formula

C10H12ClN5O2

Molecular Weight

269.69 g/mol

IUPAC Name

[5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H12ClN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)

InChI Key

FNLILOONPKMGST-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)Cl)N

Origin of Product

United States

Preparation Methods

Synthesis from 2-Chloroadenosine

Key Steps:

  • Protection of the 5'-hydroxyl group : Typically with 4,4'-dimethoxytrityl (DMT) to prevent unwanted reactions.
  • Activation of 2',3'-hydroxyls : Conversion to a suitable leaving group, such as via O-thiocarbonylation.
  • Reduction : Use of tributyltin hydride (n-Bu3SnH) to remove the 2',3'-O-thiocarbonyl groups, yielding the dideoxy structure.
  • Deprotection : Removal of the DMT group, often with acetic acid, to yield the final nucleoside.

Representative Reaction Scheme:

  • 2-chloro-5'-(4,4'-dimethoxytrityl)-2',3'-O-thiocarbonyladenosine → (n-Bu3SnH reduction) → crude reduction product → (acetic acid detritylation) → 2-chloro-2',3'-dideoxyadenosine.

Notable Observations:

  • The reduction step can yield a mixture of products, including 2-chlorocordycepin and 2-chloroadenine, requiring careful purification.
  • The 2-chloro substituent prevents enzymatic deamination, increasing compound stability.

Synthesis via Inosine Derivatives

Industrial Process Highlights:

Advantages:

  • High selectivity and yield.
  • Industrial scalability due to inexpensive starting materials and efficient purification protocols.

Process Optimization:

  • Chelating agents (e.g., ethylenediamine tetraacetic acid, oxalic acid) are used to remove zinc complexes during reduction.
  • Organic solvents such as chloroform, dichloroethane, or acetonitrile are used to facilitate reactions and purifications.

Common Reagents and Conditions

Step Reagent/Condition Purpose
Oxidation Potassium permanganate Oxidize ribose moiety
Reduction Sodium borohydride, n-Bu3SnH Remove hydroxyls, reduce intermediates
Catalytic Hydrogenation H₂, Pd/C Saturate double bonds
Chlorination Chlorinating agents (e.g., SOCl₂) Introduce 2-chloro group
Protection/Deprotection DMT, AcOH Selective functional group manipulation
Purification Chromatography, solvent extraction Isolate pure product

Data Table: Summary of Synthesis Approaches

Approach Key Intermediate(s) Main Reagents Yield/Selectivity Industrial Suitability
2-Chloroadenosine route DMT-protected, O-thiocarbonylated adenosine n-Bu3SnH, AcOH Moderate, mixture Lab-scale, purification needed
Inosine derivative route 2',3'-didehydro-2',3'-dideoxyinosine H₂, Pd/C, chelators, solvents High, selective Industrial, scalable

Research Findings and Perspectives

  • The 2-chloro substituent is crucial for biological stability, preventing deamination and enhancing antiviral efficacy.
  • Reduction strategies (e.g., tributyltin hydride, sodium borohydride) must be carefully controlled to avoid byproducts and maximize yield.
  • Industrial processes favor the inosine-based route due to cost efficiency, high yield, and ease of purification, making it preferable for large-scale synthesis.
  • The compound’s biological activity is closely tied to its structure, with the dideoxy sugar moiety and 2-chloro modification both contributing to its mechanism of action as a DNA synthesis inhibitor.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine nucleosides .

Scientific Research Applications

Synthesis of 2-Chloro-2',3'-dideoxyadenosine

The synthesis of cladribine has been extensively studied, employing various methods to improve yield and efficiency. One notable approach involves the anion glycosylation of purine potassium salts with glycosyl chlorides, yielding cladribine in high purity and yield (up to 82%) after purification processes like column chromatography . Another efficient synthesis route utilizes the Vorbrüggen glycosylation method, which combines commercially available reagents to produce cladribine effectively .

Hematologic Malignancies

Cladribine is predominantly used in the treatment of various hematologic cancers:

  • Hairy Cell Leukemia : Cladribine has shown remarkable efficacy, achieving complete responses in a significant number of patients after a single course of treatment .
  • Chronic Lymphocytic Leukemia : Approximately 40% of previously treated patients respond to cladribine therapy, even after failing classical chemotherapy .
  • Waldenström's Macroglobulinemia : The drug also demonstrates effectiveness in this condition, with some patients experiencing prolonged responses .

Multiple Sclerosis

Recently, cladribine has been approved for the treatment of relapsing forms of multiple sclerosis (MS). Its oral administration has shown promising efficacy and safety profiles in clinical trials . The drug's immunosuppressive properties help reduce the frequency of MS relapses by depleting pathogenic lymphocytes.

Research Findings and Case Studies

Recent studies have explored various aspects of cladribine's action and potential applications:

  • Induction of Apoptosis : Research indicates that cladribine can induce apoptosis in peripheral blood mononuclear cells (PBMC) in a concentration- and time-dependent manner. In controlled experiments, cladribine was found to induce significantly higher rates of apoptosis compared to other adenosine analogs .
    TreatmentApoptosis Rate (%)Concentration (μM)
    Cladribine81.2 ± 1.91
    Other Analog45.8 ± 2.410
  • Immunosuppression : Cladribine's potent immunosuppressive effects have been linked to cases of Epstein-Barr virus (EBV) positive lymphoproliferative disorders following treatment for hairy cell leukemia. This highlights the need for careful monitoring during therapy due to potential long-term immunological consequences .
  • Pharmacokinetics : Studies on the pharmacokinetics of cladribine show that plasma levels can be effectively monitored during treatment to optimize dosing and minimize toxicity .

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Anti-HIV Activity

The anti-HIV activity and selectivity of 2-CdA are influenced by its unique halogenation and dideoxy configuration. Key comparisons with analogs are summarized below:

2',3'-Dideoxyadenosine (ddA)
  • Structure : Lacks the 2-chloro substitution and retains natural adenine.
  • Over 99% of intracellular ddA is deaminated, reducing its efficacy .
  • Metabolism : High AMP deaminase activity in T-cells accelerates ddA degradation, restricting its clinical utility .
2-Chloro-2'-Deoxyadenosine (Cladribine)
  • Structure : 2'-deoxy (lacks 3'-deoxy group) with 2-chloro substitution.
  • Activity : Cladribine exhibits potent antileukemic activity (e.g., against hairy cell leukemia) but weaker anti-HIV effects. Its pharmacokinetics include a plasma half-life of ~6.7 hours and volume of distribution of 9.2 L/kg in humans .
  • Key Difference : The absence of the 3'-deoxy group reduces its specificity for viral reverse transcriptase compared to 2-CdA .
Fluorinated Analogs (e.g., 2'-Fluoro-ddA, Cl-F(↑)-dAdo)
  • Structure: Fluorine substitutions at 2' (ribo or arabino configuration) or 3' positions.
  • Activity: 2'-Fluoro-ddA: Demonstrated improved metabolic stability via cycloSal-phosphate prodrugs, enhancing monophosphate delivery and reverse transcriptase inhibition . Cl-F(↑)-dAdo (2-chloro-2'-fluoro-arabino-dAdo): 50-fold more potent than ribo- or difluoro analogs in CEM cells (IC₅₀ = 0.02 µM vs. 1 µM for others). This potency stems from selective inhibition of ribonucleotide reductase (RNR), a critical enzyme in nucleotide biosynthesis .
3'-Aziridine-ddA
  • Structure : Aziridine ring at the 3' position.
  • Activity : Slightly higher anti-HIV activity than ddA (EC₅₀ reduction by ~30%) but with increased cytotoxicity, limiting therapeutic index .

Pharmacokinetic and Metabolic Profiles

Compound Key Metabolic Features Plasma Half-Life Key Enzymes Involved
2-CdA Resists deamination; forms stable triphosphate ~6.3 hours (mice) Deoxycytidine kinase, RNR
ddA Rapidly deaminated to ddI (99% conversion) <1 hour ADA, AMP deaminase
Cladribine High oral bioavailability; renal excretion 6.7 hours (human) Deoxycytidine kinase
Cl-F(↑)-dAdo Enhanced RNR inhibition; minimal RNA/protein synthesis disruption N/A RNR, DNA polymerase
  • 2-CdA in Mice : Only 3.4% of the dose is excreted unchanged in urine, with two unidentified metabolites detected .
  • Lodenosine (2'-β-Fluoro-ddA): Exhibits CNS penetration in primates, suggesting utility in neuro-HIV infections .

Toxicity and Selectivity

  • 2-CdA: Limited teratogenicity data; lumbar hernia observed in rats at high doses .
  • Cl-F(↓)-dAdo and Cl-diF-dAdo: Non-selective cytotoxicity due to inhibition of RNA/protein synthesis at concentrations required for DNA synthesis blockade .
  • 3'-Aziridine-ddA : Higher cytotoxicity (CC₅₀ ~10 µM) compared to ddA (CC₅₀ >100 µM) .

Key Research Findings

Phosphorylation Efficiency : The anti-HIV activity of dideoxynucleosides correlates strongly with intracellular triphosphate formation. 2-CdA’s chlorine substitution enhances kinase substrate specificity, reducing off-target effects .

Metabolic Blockade Avoidance: Prodrug strategies (e.g., cycloSal-triesters) for fluorinated-ddA analogs improve monophosphate delivery, bypassing metabolic bottlenecks .

RNR Inhibition: Structural modifications (e.g., 2'-fluoro-arabino configuration) in Cl-F(↑)-dAdo enhance RNR inhibition, a unique mechanism absent in 2-CdA .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-2',3'-dideoxyadenosine, and what reaction conditions are critical for high yield?

  • The synthesis typically begins with adenosine derivatives, employing diazotization/chloro-dediazoniation reactions. Key steps include tosylation (using reagents like TrtCl/DMAP) and phosphorylation. For example, 2-chloro-2'-deoxyadenosine is synthesized via non-aqueous diazotization (AcCl/BTEA-NO₂ in CH₂Cl₂ at -5–0°C), achieving yields up to 95%. Sequential phosphorylation converts dideoxyadenosine to its triphosphate form (ddATP). Critical conditions include temperature control and reagent stoichiometry to minimize impurities .

Q. What is the mechanism of antiviral action for this compound?

  • The compound acts as a chain-terminating nucleotide analog. Upon incorporation into viral DNA by reverse transcriptase, the absence of a 3'-hydroxyl group prevents further elongation, halting replication. Biochemical assays (e.g., gel electrophoresis of truncated DNA fragments) confirm this mechanism, particularly against HIV-1 reverse transcriptase .

Q. How should researchers assess the purity of synthesized this compound?

  • Analytical methods include:

  • HPLC-UV : To quantify purity (≥95% required for most studies).
  • Mass spectrometry (MS) : For molecular weight confirmation.
  • NMR spectroscopy : To verify structural integrity (e.g., absence of unreacted intermediates).
    Impurities from incomplete diazotization (e.g., residual 2-amino derivatives) must be rigorously excluded .

Q. What are the solubility and stability parameters for this compound in laboratory settings?

  • The compound is water-soluble (~100 mg/mL) but degrades under acidic conditions (pH <5). Stability is maximized in neutral buffers (pH 7.4) and at -80°C. Lyophilization is recommended for long-term storage. Monitor degradation via HPLC, particularly in cell culture media .

Advanced Research Questions

Q. How can conflicting data on antiviral efficacy across HIV strains be resolved?

  • Experimental design :

  • Use standardized viral load assays (e.g., RT-qPCR) and reverse transcriptase inhibition assays.
  • Compare clinical isolates with lab-adapted strains to account for genetic variability.
  • Perform structural analysis (e.g., X-ray crystallography or molecular docking) to identify resistance mutations in viral enzymes.
    • Data analysis : Apply bioinformatics tools to correlate enzyme mutations with reduced drug binding affinity .

Q. What strategies mitigate this compound degradation during prolonged in vitro studies?

  • Buffering : Use HEPES or phosphate buffers (pH 7.4) in cell culture.
  • Temperature control : Avoid repeated freeze-thaw cycles; aliquot and store at -80°C.
  • Metabolic inhibitors : Co-administer nucleoside transport inhibitors (e.g., dipyridamole) to reduce intracellular degradation.
  • Analytical validation : Monitor stability via LC-MS/MS at multiple timepoints .

Q. How do researchers address low yields in large-scale synthesis of this compound?

  • Process optimization :

  • Automated synthesis systems for precise reagent addition.
  • Catalytic improvements (e.g., BTEA-NO₂ for efficient diazotization).
  • Purification via column chromatography or recrystallization to remove byproducts (e.g., 2-chlorohypoxanthine).
    • Yield tracking : Use in-line FTIR or NMR for real-time reaction monitoring .

Q. What in vitro models best predict the metabolic fate of this compound in vivo?

  • Primary hepatocytes : To study Phase I/II metabolism (e.g., deamination or phosphorylation).
  • Liver microsomes : For CYP450-mediated metabolism analysis.
  • LC-MS/MS : Identifies metabolites like 2-chloro-2'-deoxyinosine. In mice, ~3.4% of the parent compound is excreted unchanged in urine, with two unidentified metabolites detected .

Q. How can researchers differentiate the effects of this compound from endogenous nucleotides in cellular assays?

  • Isotopic labeling : Use ¹⁴C or ³H-labeled analogs to track incorporation into DNA.
  • Competition assays : Co-administer excess unlabeled dATP to assess specificity.
  • Flow cytometry : Measure cell cycle arrest (G1/S phase) as a proxy for DNA synthesis inhibition .

Key Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for diazotization to minimize hydrolysis .
  • Antiviral assays : Include positive controls (e.g., AZT) and negative controls (vehicle-only) to validate results .
  • Metabolic studies : Combine in vitro models with in vivo pharmacokinetics to map metabolic pathways comprehensively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.